molecular formula C24H24ClN3O4S2 B2919135 N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-63-3

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2919135
CAS No.: 851782-63-3
M. Wt: 518.04
InChI Key: MJAUATCNMCRATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-((4-Chlorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative featuring a 4-chlorophenylsulfonyl group, a p-tolyl (para-methylphenyl) substituent at the 5-position of the dihydropyrazole ring, and an ethanesulfonamide moiety attached to a phenyl ring at the 3-position. Structural determination of such compounds often employs X-ray crystallography, where programs like SHELX are instrumental in refining atomic coordinates .

Properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S2/c1-3-33(29,30)27-21-6-4-5-19(15-21)23-16-24(18-9-7-17(2)8-10-18)28(26-23)34(31,32)22-13-11-20(25)12-14-22/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAUATCNMCRATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, also known by its CAS number 952844-50-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClN3O4S2C_{24}H_{24}ClN_{3}O_{4}S_{2}, with a molecular weight of 518.04 g/mol. The structure features a sulfonamide group, a pyrazole moiety, and a chlorophenyl substituent, which are significant for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures to this compound. For instance, compounds in the pyrazole class have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation:

CompoundIC50 (µM)Reference
N-(4-acetyl-5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-acetamide0.2
Celecoxib0.4

These findings suggest that the compound may exhibit similar anti-inflammatory effects.

3. Antiviral Activity

There is emerging evidence that sulfonamide derivatives can possess antiviral properties. A study involving related compounds demonstrated effective inhibition against viral replication pathways. While direct evidence for this compound is still required, its chemical class indicates possible antiviral applications .

The mechanisms by which this compound may exert its biological effects include:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators.
  • Modulation of Kinase Activity : Similar compounds have been shown to affect various kinases involved in cell signaling pathways associated with cancer progression.

Case Studies and Research Findings

A review of recent literature indicates that derivatives of pyrazole and sulfonamide have been extensively studied for their biological activities. For example:

  • A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects with promising results .
  • Studies have demonstrated that modifications to the pyrazole structure can enhance biological activity against specific targets such as COX enzymes and various kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide (referred to herein as Compound A ) serves as a pertinent structural analog for comparison . Below is a detailed analysis of their similarities and differences:

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound A
Molecular Formula C24H24ClN3O4S2 (inferred) C23H21ClFN3O4S2
Molecular Weight (g/mol) ~516 (calculated) 522.006
Substituents 4-Chlorophenylsulfonyl, p-tolyl 3-Chlorophenylsulfonyl, 2-fluorophenyl
Halogen Type/Position Cl at para position (phenyl) Cl at meta position (phenyl), F at ortho position (phenyl)
Electron-Donating/Withdrawing Groups p-tolyl (electron-donating CH3) 2-fluorophenyl (electron-withdrawing F)
ChemSpider ID Not available 65097933

Key Observations:

Substituent Effects :

  • The target compound features a para-chlorophenylsulfonyl group, which may enhance metabolic stability compared to the meta-chlorophenylsulfonyl group in Compound A due to reduced steric hindrance .
  • The p-tolyl group (electron-donating) in the target compound contrasts with the 2-fluorophenyl group (electron-withdrawing) in Compound A. This difference likely impacts lipophilicity, with the target compound being more hydrophobic (logP ~3.5 estimated) compared to Compound A (logP ~2.8 inferred) .

Structural Implications :

  • The dihydropyrazole ring conformation may differ due to substituent positions. For example, the meta-chlorophenyl group in Compound A could introduce torsional strain absent in the target compound .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs:

  • Solubility : The target compound’s higher hydrophobicity (due to p-tolyl) may reduce aqueous solubility compared to Compound A, impacting bioavailability.
  • Binding Affinity : The para-chlorophenyl group in the target compound could improve interactions with hydrophobic enzyme pockets compared to the meta-substituted analog .
  • Synthetic Accessibility : The absence of fluorine in the target compound may simplify synthesis, as fluorination often requires specialized reagents .

Areas for Further Study:

  • Crystallographic Analysis : Employing SHELXL for X-ray structure determination would clarify conformational details and intermolecular interactions .
  • Computational Modeling : Multiwfn-based studies could quantify electronic effects, guiding rational drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.